molecular formula C7H6BrNO3 B1284205 4-Bromo-2-nitrobenzyl alcohol CAS No. 22996-19-6

4-Bromo-2-nitrobenzyl alcohol

Cat. No.: B1284205
CAS No.: 22996-19-6
M. Wt: 232.03 g/mol
InChI Key: VEVBVFGGMFKIBA-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrobenzyl alcohol is an organic compound with the chemical formula C7H6BrNO3. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the fourth position and a nitro group at the second position. This compound is known for its bright yellow solid appearance and is used in various chemical and industrial applications .

Scientific Research Applications

4-Bromo-2-nitrobenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a photolabile protecting group in the study of biological systems, allowing for controlled release of bioactive molecules upon exposure to light.

    Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Safety and Hazards

4-Bromo-2-nitrobenzyl alcohol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Future Directions

The applications of p-nitrobenzyl derivatives, including 4-Bromo-2-nitrobenzyl alcohol, have grown considerably over the years . They are used widely for functional group protection in organic synthesis . The clean and efficient synthesis of these compounds is therefore of great importance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-nitrobenzyl alcohol typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through crystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-nitrobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

4-Bromo-2-nitrobenzyl alcohol can be compared with other similar compounds such as:

Uniqueness: The presence of both bromine and nitro groups in this compound makes it a versatile compound with unique reactivity and applications in various fields of research and industry .

Properties

IUPAC Name

(4-bromo-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVBVFGGMFKIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579286
Record name (4-Bromo-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22996-19-6
Record name (4-Bromo-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Borane tetrahydrofuran complex solution (1 M in tetrahydrofuran, 13 mL, 13 mmol) was added over 5 min to a solution of 4-bromo-2-nitrobenzoic acid (2.00 g, 8.13 mmol) at room temperature, then after 72 h the reaction mixture was carefully poured upon sat. aq. sodium hydrogencarbonate solution and extracted with ethyl acetate. The organic layer was dried (MgSO4) and evaporated to produce (4-bromo-2-nitro-phenyl)-methanol (1.85 g, 96%). White solid, 1H-NMR (300 MHz, CDCl3): 8.25 (d, J=1.8, 1H), 7.80 (dd, J=8.1, 1.8, 1H), 7.67 (d, J=8.1, 1H), 4.96 (d, J=6.3, 2H), 2.37 (t, J=6.3, 1H).
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Synthesis routes and methods II

Procedure details

To a 0.5M suspension of 4-bromo-2-nitrobenzoic acid in THF in an ice bath was slowly added borane (1.0M/THF, 4 eq). The reaction mixture was stirred at ambient temperature for 48 h. LCMS showed the reaction was complete. The mixture was recooled to 0° C. and quenched with methanol and concentrated to remove solvent. The residue was taken into ethyl acetate and organic phase was washed with water, saturated sodium bicarbonate, brine, dried over sodium sulfate and concentrated to give yellow solid in 95% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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